N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide

Catalog No.
S3053873
CAS No.
306980-38-1
M.F
C21H12ClF3N2OS
M. Wt
432.85
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(...

CAS Number

306980-38-1

Product Name

N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide

IUPAC Name

N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C21H12ClF3N2OS

Molecular Weight

432.85

InChI

InChI=1S/C21H12ClF3N2OS/c22-16-4-7-18(8-5-16)29-19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28)

InChI Key

CPTPRJSDJXOEAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N

Solubility

not available

Material Science Research

N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, due to its specific molecular structure, has potential applications in material science research. The presence of functional groups like trifluoromethyl and cyano groups can influence properties like conductivity and thermal stability. Research in this area could involve studying the compound's:

  • Self-assembly behavior for formation of functional materials.
  • Optoelectronic properties for applications in organic electronics.

Medicinal Chemistry Research

The core structure of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide shares similarities with some known pharmaceutical compounds. This similarity could be a starting point for medicinal chemistry research aimed at discovering new drugs []. Research in this field could involve:

  • Investigating the compound's interaction with biological targets relevant to specific diseases [].
  • Modifying the molecule to improve potency and selectivity for a particular target [].

Organic Chemistry Research

The synthesis and characterization of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can contribute to the advancement of organic chemistry research. The molecule's structure presents an interesting case for studying:

  • Development of new synthetic methods for incorporating different functional groups [].
  • Characterization techniques for understanding the structure-property relationship [].

However, based on its structure, it can be classified as an aromatic carboxylic acid derivative. The presence of the cyano (CN) group suggests it might be involved in medicinal chemistry research, as this functional group is often found in bioactive molecules [].


Molecular Structure Analysis

The compound possesses several key features:

  • Aromatic rings: The molecule contains three aromatic rings, including a central benzene ring linked to a trifluoromethyl (CF3) group and a chlorophenyl (C6H4Cl) group. Another aromatic ring is connected with a cyano group (CN) and a sulfanyl group (S) bonded to the chlorophenyl ring. These aromatic rings contribute to stability and rigidity in the molecule.
  • Functional groups: The presence of the carboxamide group (CONH2) indicates it's a derivative of a carboxylic acid. The cyano group and the trifluoromethyl group are potential sites for interaction with other molecules due to their electron-withdrawing nature [].

Chemical Reactions Analysis

  • Hydrolysis: The carboxamide bond could be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its corresponding components.
  • Substitution reactions: The chlorine atom on the chlorophenyl ring might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc., for this particular compound is not available in current scientific literature.

  • Solid state: Due to the presence of multiple aromatic rings and the bulky trifluoromethyl group, the molecule is likely a solid at room temperature.
  • Low solubility in water: The aromatic character and the presence of the fluorinated group suggest low water solubility. It might have better solubility in organic solvents.
  • Relatively high melting point: The extensive network of aromatic rings and the strong carbon-fluorine bonds could contribute to a high melting point.

There is no current information available on the specific mechanism of action of this compound.

  • The cyano group can be toxic if ingested or inhaled.
  • The aromatic rings might be slightly irritating to the skin and eyes.
  • The presence of fluorine suggests caution should be exercised when handling the compound due to its potential for defluorination, releasing hazardous hydrogen fluoride.

XLogP3

6.1

Dates

Modify: 2024-04-14

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